![molecular formula C9H12Li2N3O8P B12365125 dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a dihydroxyoxolane ring, and a phosphate group. The presence of nitrogen-15 isotopes in the structure makes it particularly useful for certain types of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves multiple steps, including the formation of the pyrimidine ring, the dihydroxyoxolane ring, and the attachment of the phosphate group. Common synthetic methods include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Formation of the Dihydroxyoxolane Ring: This step often involves the use of dihydroxyacetone or similar compounds, which undergo cyclization reactions.
Attachment of the Phosphate Group: This is typically done using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods help in achieving higher yields and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to the presence of nitrogen-15 isotopes.
Biology: Employed in studies of nucleotide metabolism and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, which in turn affects various biochemical pathways. The nitrogen-15 isotopes allow for detailed studies of these interactions using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Dilithium;[(2R,3R,5R)-5-(4-azanyl-2-oxo(1,3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate: Similar structure but lacks nitrogen-15 isotopes.
Dilithium;[(2R,3R,5R)-5-(4-azanyl-2-oxo(1,3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfate: Similar structure with a sulfate group instead of a phosphate group.
Uniqueness
The presence of nitrogen-15 isotopes in dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate makes it unique and particularly valuable for research involving NMR spectroscopy and studies of nitrogen metabolism.
Properties
Molecular Formula |
C9H12Li2N3O8P |
|---|---|
Molecular Weight |
338.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChI Key |
UFCNMCCGLQVCAN-RXJJPMMMSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


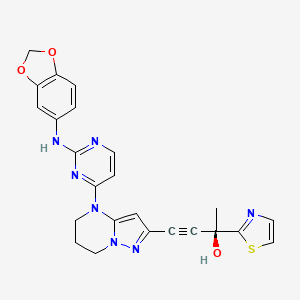

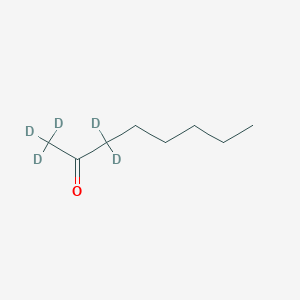

![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
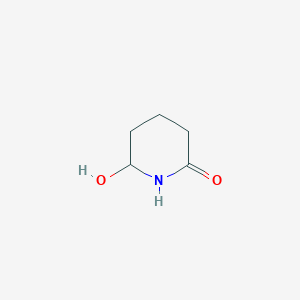


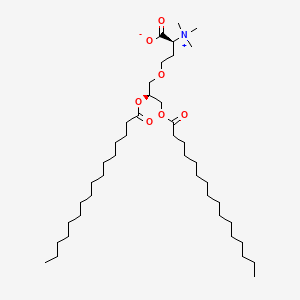

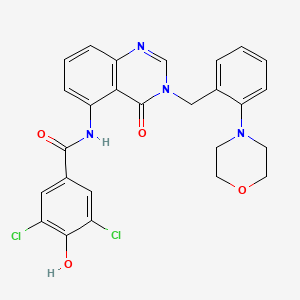

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
